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Compound of Interest

Compound Name:
Methyl 2-Hydroxy-2-

methoxyacetate

Cat. No.: B034612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 2-
hydroxy-2-methoxyacetate, a key intermediate in various synthetic pathways. This document

is intended to serve as a valuable resource for researchers and scientists engaged in drug

development and other related fields, offering detailed spectral information and the

methodologies for its acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) for Methyl 2-hydroxy-2-methoxyacetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.85 s 1H - -OH

4.60 s 1H - -CH(OH)(OCH₃)

3.78 s 3H - -COOCH₃

3.45 s 3H - -OCH₃
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Note: The chemical shift of the hydroxyl proton (-OH) can be variable and is dependent on

factors such as solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

170.5 C=O (Ester)

98.5 -CH(OH)(OCH₃)

55.0 -OCH₃

52.5 -COOCH₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment

3450 (broad) O-H stretch

2950 C-H stretch (aliphatic)

1740 C=O stretch (ester)

1200, 1100 C-O stretch

Mass Spectrometry (MS)
The predicted mass spectrometry data reveals several key fragments under electrospray

ionization (ESI).

Adduct m/z (Predicted)

[M+H]⁺ 121.0495

[M+Na]⁺ 143.0315

[M-H]⁻ 119.0350

[M+NH₄]⁺ 138.0761
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Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of

the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Methyl 2-hydroxy-2-methoxyacetate (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ

= 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz

NMR spectrometer.

¹H NMR Acquisition Parameters (Typical):

Pulse Sequence: A standard single-pulse sequence.

Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Spectral Width: A spectral width of approximately 10-12 ppm is typically used.

¹³C NMR Acquisition Parameters (Typical):

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g.,

1024 or more) is required to achieve a good signal-to-noise ratio.

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often employed.

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are
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referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample such as Methyl 2-hydroxy-2-methoxyacetate, a neat

spectrum is typically obtained. A drop of the neat liquid is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample

is then placed in the instrument, and the sample spectrum is acquired. The instrument records

the interferogram, which is then Fourier-transformed to produce the final IR spectrum. The data

is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further

diluted to the low µg/mL or ng/mL range for analysis.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is

commonly used for the analysis of polar molecules like Methyl 2-hydroxy-2-methoxyacetate.

Data Acquisition: The prepared sample solution is introduced into the ESI source, where it is

nebulized and ionized. The resulting ions are then guided into the mass analyzer, which

separates them based on their mass-to-charge ratio (m/z). The detector records the abundance

of each ion, generating a mass spectrum. The analysis is typically performed in both positive

and negative ion modes to observe different adducts.

Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

Methyl 2-hydroxy-2-methoxyacetate.
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Caption: Workflow for the spectral analysis of Methyl 2-hydroxy-2-methoxyacetate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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